molecular formula C11H20O B1593818 8-Undecenal CAS No. 58296-81-4

8-Undecenal

Cat. No.: B1593818
CAS No.: 58296-81-4
M. Wt: 168.28 g/mol
InChI Key: DWQXOILNGUCNSH-UHFFFAOYSA-N
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Description

8-Undecenal (CAS 58296-81-4) is a high-value, eleven-carbon unsaturated aldehyde of significant interest in industrial and academic research, particularly in the field of fragrance chemistry and compound synthesis. This compound is characterized as a colorless to pale yellow clear liquid and is noted for its powerful, pleasant, and complex odor profile, which is often described as intensely aldehydic with distinct waxy, citrus, floral, and clean notes . Researchers utilize this compound as a key building block or reference standard in the development and analysis of specialty fragrances . Its high substantivity, providing odor longevity over 366 hours at 100% concentration, makes it a compound of interest for studying the tenacity and release mechanisms of fragrance ingredients . The compound's specific stereochemistry is crucial for its olfactory properties; the predominantly cis isomer (CAS 147159-49-7) is often specified for targeted research applications . From a chemical handling perspective, this compound has a flash point of approximately 93°C (200°F) and should be stored at ambient temperatures . It is soluble in alcohol and has very low solubility in water . This product is labeled "For Research Use Only" and is intended for use in a controlled laboratory setting by qualified personnel. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-8-enal
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InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQXOILNGUCNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052243
Record name Undec-8-enal
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58296-81-4
Record name 8-Undecenal
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Record name 8-Undecenal
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Record name Undec-8-enal
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Record name Undec-8-enal
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Synthetic Strategies for 8 Undecenal and Its Stereoisomers

Chemo- and Regioselective Organic Synthesis Routes

The selective synthesis of 8-undecenal requires precise control over chemical reactions to target specific functional groups and positions within the molecule.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.orgnumberanalytics.com Cross-metathesis (CM) has been utilized in the synthesis of various complex molecules. akshatrathi.compnas.org For instance, the cross-metathesis of terminal olefins like 8-nonenol and 1-pentene (B89616) has been shown to produce desired products in good yields and high cis-selectivity. nih.gov This methodology can be extended to synthesize precursors for substituted pyridines by reacting homoallylic alcohols with vinylketones. scispace.com

Acyclic Diene Metathesis (ADMET) polymerization is another significant application, particularly for producing polymers from renewable resources. researchgate.netmdpi.com 10-Undecenal (B94395), a related compound derived from castor oil, can be transformed into an α,ω-diene monomer through aldol (B89426) condensation, which is then polymerized via ADMET using ruthenium-based catalysts. researchgate.netnih.govacs.orgnih.gov This process allows for the synthesis of high molecular weight polymers. mdpi.com

Table 1: Olefin Metathesis Approaches

Metathesis Type Reactants Catalyst Product/Application Key Findings Citations
Cross-Metathesis (CM) 8-nonenol, 1-pentene Z-selective catalyst Pheromones Good yield (73%) and high cis-selectivity (86%) nih.gov
Cross-Metathesis (CM) Homoallylic alcohols, vinylketones Grubbs-Hoveyda second-generation catalyst Pyridine precursors Efficient synthesis of unsaturated 1,5-dicarbonyls scispace.com
ADMET Polymerization α,ω-diene from 10-undecenal Ruthenium-based catalysts Biobased polymers Formation of polymers with molecular weights up to 11 kDa researchgate.net
ADMET Polymerization Furan-based α,ω-diene monomer (from 10-undecenal and 2,5-diformylfuran) Grubbs' second-generation catalysts Fully renewable functional polymers Achieved high molecular weights (Mn up to 31 kg/mol) nih.govacs.orgnih.gov

Organometallic catalysts play a crucial role in various synthetic transformations leading to aldehydes like this compound. Rhodium-catalyzed reductive amination of undecanal (B90771) with diethylamine (B46881) has been studied in an aqueous microemulsion system. researchgate.net This reaction proceeds in two steps: the formation of an enamine, followed by Rh-catalyzed hydrogenation to the final fatty amine product. researchgate.net This method is part of a broader strategy that could be coupled with hydroformylation in a one-pot synthesis. researchgate.net

Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The self-aldol condensation of 10-undecenal under basic conditions can produce an α,ω-diene containing an α,β-unsaturated aldehyde, which serves as a monomer for ADMET polymerization. researchgate.net Furthermore, a base-catalyzed cross-aldol condensation of 10-undecenal with 2,5-diformylfuran under mild conditions yields a novel furan-based α,ω-diene monomer. nih.govacs.orgnih.gov Asymmetric aldol reactions, for example between undecanal and cyclopentanone (B42830) using L-proline as a catalyst, have been employed to construct chiral lactones as key intermediates in the synthesis of natural products like (+)-disparlure. researchgate.net

Reductive Transformations: The Rosenmund reduction is a well-established method for synthesizing aldehydes from acyl chlorides. jk-sci.combyjus.comacsgcipr.org This catalytic hydrogenation uses a palladium catalyst supported on barium sulfate, which is often "poisoned" to prevent the over-reduction of the aldehyde to an alcohol. byjus.com This technique has been successfully applied to synthesize 10-undecenal from 10-undecenoyl chloride, a derivative of castor oil. acs.orgacs.orgjuniperpublishers.com Under optimized conditions, a high selectivity of 93% towards 10-undecenal can be achieved. acs.orgacs.org

Table 2: Rosenmund Reduction of 10-Undecenoyl Chloride

Catalyst Solvent Temperature (°C) Pressure Conversion (%) Selectivity to 10-Undecenal (%) Citation
5% Pd/C Acetone 27 Atmospheric 52 93 acs.orgacs.org

Oxidative Routes: The oxidation of primary alcohols to aldehydes is a common synthetic transformation. thieme-connect.de Various reagents can be employed, including chromium-based reagents and systems like tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant. thieme-connect.de TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes. thieme-connect.de Another approach involves the oxidation of long-chain alkanes using non-thermal atmospheric plasma, which can produce secondary alcohols and ketones. osti.gov

The synthesis of specific stereoisomers of this compound and related compounds often requires asymmetric synthesis techniques. Enantioselective synthesis of D-α-amino amides has been achieved from aliphatic aldehydes like undecanal using a cinchona alkaloid-catalyzed aza-Henry reaction. rsc.orgrsc.org In the synthesis of marine alkaloids, the undecene chain has been introduced via reductive amination with 10-undecenal. mdpi.com Furthermore, asymmetric copper-catalyzed conjugate addition of a Grignard reagent to an acrylate (B77674) derived from undecenal has been used to create a chiral center with high enantiopurity. akshatrathi.com

Reductive Transformations and Oxidative Routes (e.g., Rosenmund reduction, TEMPO-mediated oxidation)

Biocatalytic and Biotechnological Production of this compound

Biocatalysis offers an alternative, often more sustainable, route to producing aldehydes. Enzymes can perform highly selective reactions under mild conditions. An enzyme, UstD, has been shown to perform a decarboxylative aldol addition with various aldehyde substrates, including 10-undecenal, to produce non-standard γ-hydroxy amino acids. nih.govchemrxiv.orgwisc.edu Although the reactivity with 10-undecenal appeared to be limited by solubility, this demonstrates the potential for enzymatic C-C bond formation. nih.gov Additionally, the biotechnological production of odor-active fatty aldehydes can be achieved through coupled enzymatic reactions using α-dioxygenases and aldehyde dehydrogenases. nih.gov

Enzymatic Pathways and Biotransformations (e.g., Lipoxygenase-catalyzed reactions)

Enzymatic pathways offer a precise method for the synthesis of aldehydes from fatty acid precursors. Lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenases, are central to these biotransformations. mdpi.com They catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) that contain one or more cis,cis-1,4-pentadiene units. researchgate.net

The general mechanism involves the abstraction of a hydrogen atom from a methylene (B1212753) group in the fatty acid chain, leading to the formation of a fatty acid radical. This is followed by the insertion of oxygen to create a hydroperoxy fatty acid (HPFA) intermediate. mdpi.com These hydroperoxides are often unstable and can be subsequently cleaved by hydroperoxide lyase (HPL) enzymes to yield shorter-chain aldehydes and oxo-acids. researchgate.net

While direct enzymatic synthesis of this compound is not extensively detailed in dedicated studies, the production of structurally similar aldehydes via this pathway is well-documented. For instance, the oxidation of oleic acid, an 18-carbon monounsaturated fatty acid, by lipoxygenase can lead to the formation of 8-, 9-, 10-, and 11-hydroperoxides. The subsequent cleavage of these intermediates can theoretically yield a variety of aldehydes, including isomers of undecenal.

A notable example of a related transformation is the metabolism of arachidonic acid by 8R-lipoxygenase (8R-LOX), which results in a mixture of secondary products, including C11 aldehydes. nih.gov In one study, the incubation of arachidonic acid with a recombinant 8R-LOX led to the formation of 8R-hydroperoxyeicosatetraenoic acid (8R-HPETE), which was further converted into various products, demonstrating the capability of LOX to generate aldehydes of relevant chain lengths. nih.gov

Furthermore, a patented method describes the preparation of flavors rich in C6-C10 aldehydes by reacting oils containing unsaturated fatty acid triglycerides with a lipoxygenase preparation. google.com This process first creates hydroperoxides from the triglycerides, which are then thermally converted, preferably under acidic conditions, into a mixture of aldehydes. google.com This two-step process highlights a practical application of lipoxygenase activity for generating valuable aldehyde flavor compounds.

The specificity of the lipoxygenase enzyme (e.g., 5-LOX, 8-LOX, 15-LOX) and the structure of the fatty acid substrate are critical factors that determine the position of hydroperoxidation and, consequently, the structure of the resulting aldehyde. The synthesis of this compound would require the specific cleavage of a hydroperoxide formed at the C8 position of a suitable unsaturated fatty acid precursor.

Microbial Fermentation and Engineered Biocatalysis for this compound

Microbial systems provide a powerful platform for the de novo synthesis or biotransformation of molecules like this compound. This can be achieved through the native metabolic pathways of microorganisms or by employing genetically engineered microbes with tailored synthetic capabilities.

Microbial Fermentation

Spontaneous or controlled fermentation processes using specific microbial strains can lead to the production of various volatile compounds, including aldehydes. These compounds are often secondary metabolites produced from the microbial transformation of precursors present in the fermentation medium, such as amino acids and fatty acids. mdpi.com

A study on the spontaneous fermentation of Jerusalem artichoke (Helianthus tuberosus L.) juice provides a clear example of the microbial production of a closely related isomer, 10-undecenal. Analysis of the volatile compounds before and after fermentation revealed a significant increase in the concentration of 10-undecenal, from 1.15 µg/L to 15.20 µg/L. mdpi.com This demonstrates that the microbial consortium present during fermentation possesses the necessary enzymatic machinery to synthesize C11 aldehydes. The production is attributed to the microbial oxidation of corresponding alcohols and amino acids. mdpi.com

Table 1: Change in 10-Undecenal Concentration During Fermentation

CompoundConcentration Before Fermentation (μg/L)Concentration After Fermentation (μg/L)Fold Increase
10-Undecenal1.1515.20

Data sourced from a study on the spontaneous fermentation of Jerusalem artichoke juice. mdpi.com

Engineered Biocatalysis

The advent of metabolic engineering and synthetic biology has enabled the design of microorganisms specifically for the production of high-value chemicals. nih.gov This approach involves introducing heterologous genes or modifying existing metabolic pathways to channel precursor metabolites towards the synthesis of a desired product. researchgate.net

Patents have described the creation of non-naturally occurring microorganisms engineered to produce trans-2-unsaturated aldehydes, including trans-2-undecenal. google.comgoogle.com These engineered pathways often involve the expression of an aldolase (B8822740) enzyme, which catalyzes the condensation of two smaller aldehydes to form a larger 3-hydroxy aldehyde intermediate. google.com This intermediate is then dehydrated to yield the final trans-2-unsaturated aldehyde. google.comgoogle.com Such engineered microbes can be cultivated in fermentation processes using simple sugars as a feedstock, offering a potentially sustainable and cost-effective production route. google.com

Furthermore, engineered enzymes are being developed for specific biotransformations. For example, the enzyme UstD has been engineered for use in whole-cell biocatalysis for decarboxylative aldol reactions. nih.govwisc.edu While in the cited study it was used to act on 10-undecenal as a substrate rather than to produce it, this research demonstrates the potential for developing bespoke biocatalysts that can be integrated into microbial hosts for specific synthetic steps. nih.govchemrxiv.org The successful engineering of Saccharomyces cerevisiae to produce 9-carbon aldehydes by expressing lipoxygenase and hydroperoxide lyase genes further underscores the viability of using engineered microbes for targeted aldehyde synthesis. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 8 Undecenal

Aldehyde Group Reactivity in 8-Undecenal Transformations

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. byjus.commasterorganicchemistry.com This polarity is the basis for its reactivity, which primarily involves nucleophilic addition, oxidation-reduction, and condensation reactions.

Nucleophilic Addition Reactions of the Carbonyl Moiety (e.g., Mukaiyama aldol (B89426) reactions)

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org Subsequent protonation yields an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by steric and electronic factors; aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. masterorganicchemistry.comksu.edu.sa

A significant example of nucleophilic addition involving aldehyde functionalities is the Mukaiyama aldol reaction. wikipedia.org This reaction occurs between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde, and is mediated by a Lewis acid. wikipedia.org The use of 10-undecenal (B94395) (a close structural isomer of this compound) as a precursor in asymmetric Mukaiyama aldol reactions has been shown to produce bioactive molecules with high enantioselectivity. The reaction yields can range from 66–81% with an enantiomeric excess of 99%. The stereochemical outcome of the Mukaiyama aldol reaction is not governed by the Zimmerman-Traxler model. wikipedia.org Chiral Lewis acid complexes can be used to achieve high levels of enantioselectivity, even with sterically unhindered aliphatic aldehydes. wikipedia.org

Reaction Type Reactants Key Features Product(s)
General Nucleophilic AdditionThis compound, NucleophileAttack on electrophilic carbonyl carbon. byjus.commasterorganicchemistry.comAlcohol derivative
Mukaiyama Aldol AdditionSilyl enol ether, this compound, Lewis acid catalystHigh enantioselectivity possible with chiral catalysts. wikipedia.orgβ-hydroxy aldehyde

Oxidation-Reduction Chemistry of this compound

The aldehyde group of this compound can be readily oxidized or reduced. Oxidation typically converts the aldehyde to a carboxylic acid. For instance, 10-undecenal can be oxidized to undecylenic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromic acid. In the presence of air, aliphatic aldehydes can oxidize to their corresponding carboxylic acids, a process that can catalyze polymerization. perfumerflavorist.com

Conversely, reduction of the aldehyde group yields a primary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, selectively reducing the aldehyde without affecting the double bond. For example, 10-undecenal is reduced to 10-undecen-1-ol.

Transformation Reagent(s) Product
OxidationAir, Potassium permanganate, Chromic acid8-Undecenoic acid
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)8-Undecen-1-ol

Condensation Reactions and Derivative Formation

Aldehydes, including this compound, can participate in condensation reactions to form larger molecules. sci-hub.ru A notable example is the aldol condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. google.com The self-condensation of 10-undecenal under basic conditions has been used to create an α,ω-diene monomer for subsequent polymerization. researchgate.net

Furthermore, this compound can react with various reagents to form a range of derivatives. For example, reaction with primary amines can yield imines, and reaction with hydrogen cyanide produces cyanohydrins. byjus.com The Ugi reaction, a multi-component reaction, has been employed with 10-undecenal to synthesize a library of α,ω-diene monomers for polymerization. rsc.org

Alkene Group Reactivity in this compound

The carbon-carbon double bond in this compound is a site of reactivity, primarily undergoing addition reactions. These can be initiated by electrophiles or radicals, and the double bond can also participate in cycloaddition and polymerization processes.

Electrophilic and Radical Additions to the Double Bond

The pi electrons of the alkene are nucleophilic and can be attacked by electrophiles. libretexts.org In the case of an unsymmetrical alkene like this compound, the addition of an unsymmetrical reagent like a hydrogen halide (HX) typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. ksu.edu.sa

Radical addition to the double bond is another important transformation. pressbooks.pub This process is often initiated by a radical species that adds to the double bond, generating a new radical intermediate. This intermediate can then propagate a chain reaction, which is the fundamental mechanism of radical polymerization. pressbooks.publibretexts.org

Cycloaddition and Polymerization Reactions

The double bond of this compound can participate in cycloaddition reactions, which are reactions that form a ring. libretexts.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). libretexts.org While this compound itself is not a diene, its double bond can act as a dienophile. Transition metal-catalyzed cycloadditions, such as [2+2] and [2+2+2] cycloadditions, are powerful methods for constructing various ring systems. acs.org

Multi-functional Group Interactions and Cascade Reactions of this compound

The chemical character of this compound is defined by the presence of two distinct functional groups: a terminal aldehyde (-CHO) and an internal carbon-carbon double bond (C=C) at the C-8 position. This bifunctionality allows this compound to participate in complex chemical transformations where both groups interact, either simultaneously or sequentially, within a single synthetic operation. Such reactions, known as cascade, domino, or tandem reactions, are of significant interest in organic synthesis as they enable the construction of complex molecular architectures from simple precursors with high atom economy and efficiency. nih.gov

The spatial relationship between the aldehyde and the alkene in this compound (a 1,7-diene system, considering the carbonyl group) is crucial for determining the feasibility and outcome of intramolecular reactions. These reactions can be triggered at either functional group, leading to the formation of cyclic and bicyclic products. The aldehyde can act as an electrophile (enophile), while the alkene can serve as a nucleophile (ene), setting the stage for a variety of intramolecular cyclization strategies.

Intramolecular Carbonyl-Ene Reactions

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a component with a multiple bond, the "enophile". wikipedia.org In the case of this compound, an intramolecular carbonyl-ene reaction can occur where the C=O group of the aldehyde functions as the enophile and the C8=C9 double bond acts as the ene component. The reaction involves the transfer of an allylic hydrogen from C-7 or C-10 to the aldehyde's oxygen atom, accompanied by the formation of a new carbon-carbon sigma bond and a shift of the double bond.

Lewis acid catalysis is often employed to accelerate carbonyl-ene reactions by activating the aldehyde, making it more electrophilic. wikipedia.orgbrandeis.edu Depending on which allylic hydrogen is transferred, different cyclic alcohol products can be formed. For this compound, the transfer of a hydrogen from the C-7 position would lead to the formation of a seven-membered carbocycle. These reactions are valued for their ability to generate multiple stereocenters in a single step.

Intramolecular Prins-Type Cyclizations

The Prins reaction and its variants involve the acid-catalyzed addition of an aldehyde or ketone to an alkene. brandeis.edu For this compound, an intramolecular Prins-type cyclization can be initiated by activating the aldehyde with a Brønsted or Lewis acid. This generates a reactive oxocarbenium ion intermediate. The internal C=C double bond at the C-8 position can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

This cyclization typically proceeds via a chair-like transition state to form a new carbocationic intermediate, which can then be trapped by a nucleophile (present in the reaction media, such as water or the conjugate base of the acid) or undergo elimination of a proton to yield a cyclic alcohol or alkene, respectively. organic-chemistry.orgimperial.ac.uk The regiochemical outcome (e.g., 6-exo vs. 7-endo cyclization) dictates the size of the resulting ring. For this compound, a 6-exo cyclization would lead to a seven-membered ring, a common pathway in such transformations. The stereoselectivity of these reactions is often high, providing a reliable method for constructing stereochemically rich cyclic systems like substituted tetrahydropyrans when a homoallylic alcohol is the starting material. organic-chemistry.org

Other Tandem and Cascade Processes

The dual functionality of this compound and similar unsaturated aldehydes makes them suitable substrates for a variety of other cascade reactions. While specific examples for this compound are not extensively documented, the reactivity of analogous compounds illustrates the potential transformations.

Multi-component Reactions: Long-chain unsaturated aldehydes, such as the isomeric 10-undecenal, have been utilized in complex multi-component reactions. For instance, a one-pot Ugi-azide four-component reaction involving 10-undecenal, an isocyanide, an amine, and trimethylsilyl (B98337) azide (B81097) has been used to synthesize highly functionalized 1,5-disubstituted tetrazoles. d-nb.info This highlights the ability of the aldehyde group to participate in complex sequences while the alkene remains available for further transformations.

Metathesis/Hydrogenation Cascades: Sequential one-pot reactions combining metathesis and hydrogenation have been applied to unsaturated aldehydes. A cross-metathesis of 10-undecenal with methyl acrylate (B77674), followed by a transfer-hydrogenation, demonstrates a tandem process that modifies both ends of the molecule in a single operation. thieme-connect.com

Michael-Aldol Tandem Reactions: In the presence of suitable substrates and organocatalysts, unsaturated aldehydes can undergo tandem Michael addition followed by an intramolecular aldol reaction. beilstein-journals.orgnih.gov This sequence is a powerful tool for building complex polycyclic frameworks. For a molecule like this compound, this could be envisioned in an intermolecular context, where an external nucleophile adds to a conjugated system formed in situ, followed by the aldehyde participating in a cyclizing aldol condensation.

The following table summarizes potential cascade reactions involving this compound based on established reactivity patterns for unsaturated aldehydes.

Table 1: Potential Intramolecular Cascade Reactions of this compound

Reaction TypeCatalyst/ConditionsKey IntermediatePotential Product(s)
Carbonyl-Ene ReactionLewis Acid (e.g., BF₃·OEt₂, SnCl₄) or ThermalConcerted pericyclic or stepwise via cationSubstituted cycloheptenol
Prins-Type CyclizationBrønsted or Lewis Acid (e.g., H₂SO₄, SnBr₄)Oxocarbenium ionSubstituted cycloheptane (B1346806) derivatives (e.g., halo-alcohols)
Radical CyclizationRadical Initiator (e.g., AIBN, light)Alkyl radical after addition to aldehydeCycloheptanol derivatives
Tandem Epoxidation-CyclizationPeroxide, Amine catalyst; then Lewis AcidEpoxy-aldehydeBicyclic ether systems

Biological Contexts and Biotransformations of 8 Undecenal Excluding Human Clinical Data

Natural Occurrence and Biosynthesis in Non-Human Organisms (e.g., Plants, Microorganisms)

While 8-undecenal itself is not reported to be a naturally occurring compound, its isomer, (Z)-4-undecenal, has been identified as a significant volatile semiochemical in the fruit fly, Drosophila melanogaster. biorxiv.orgdiva-portal.org Extensive research has demonstrated that female D. melanogaster release (Z)-4-undecenal, designated as Z4-11Al, as a pheromone. biorxiv.orgresearchgate.netnih.gov

The biosynthesis of this pheromone is directly linked to a cuticular hydrocarbon precursor. biorxiv.orgresearchgate.net Specifically, Z4-11Al is derived from (Z,Z)-7,11-heptacosadiene (7,11-HD), a compound found on the fly's cuticle. biorxiv.orgresearchgate.netrug.nl This hydrocarbon is known to be oxidized upon contact with air, leading to the generation of the volatile (Z)-4-undecenal. rug.nl The sister species, D. simulans, does not produce Z4-11Al or other similar monounsaturated aldehydes. researchgate.net

Table 1. Natural Occurrence and Biosynthesis of (Z)-4-Undecenal
CompoundOrganismRoleBiosynthetic PrecursorReference
(Z)-4-Undecenal (Z4-11Al)Drosophila melanogaster (Vinegar fly)Female-produced volatile pheromone(Z,Z)-7,11-heptacosadiene (7,11-HD) biorxiv.orgresearchgate.netrug.nl

Enzymatic Transformations of Fatty Acids Yielding this compound Analogues

The formation of C11 aldehydes, which are structural analogues of this compound, can occur through various enzymatic transformations of fatty acids in non-human organisms. These processes often involve oxidative cleavage of longer-chain fatty acids.

One significant pathway involves the action of CYP152 peroxygenases. sdu.edu.cnresearchgate.netnih.gov These enzymes, which include P450SPα and P450BSβ, are known to catalyze the hydroxylation and decarboxylation of fatty acids. researchgate.netebi.ac.uk Research has shown that when acting on C12 fatty acids, such as lauric acid, these enzymes can unexpectedly produce the C11 aldehyde, undecanal (B90771), as a minor product through a complex mechanism involving a four-membered ring intermediate. sdu.edu.cnresearchgate.netresearchgate.net

Another key enzymatic route is mediated by lipoxygenases (LOX). nih.govresearchgate.net For instance, the enzyme 8R-lipoxygenase (8R-LOX) can catalyze the conversion of arachidonic acid (a C20 fatty acid) into an HNE (4-hydroxy-nonenal)-like product. nih.gov This process involves the formation of a hydroperoxide intermediate, which is then cleaved to yield products including 8R-hydroperoxy-11-oxo-undeca-5Z,9E-dienoic acid, a C11 aldehyde derivative. nih.gov More broadly, the lipoxygenase pathway, often coupled with hydroperoxide lyases (HPL), is a well-established mechanism in plants for cleaving fatty acid hydroperoxides to produce shorter-chain aldehydes, typically C6 or C9 "green leaf volatiles". mdpi.comashs.org

Additionally, carboxylic acid reductases (CARs) are enzymes capable of converting a wide range of fatty acids (C6–C18) into their corresponding aldehydes. nih.govpnas.org

Table 2. Enzymatic Production of Undecenal Analogues
Enzyme FamilySpecific Enzyme(s)SubstrateResulting AnalogueReference
CYP152 PeroxygenasesP450SPα, P450BSβC12 Fatty Acids (e.g., Lauric Acid)Undecanal sdu.edu.cnresearchgate.netnih.govresearchgate.net
Lipoxygenases (LOX)8R-LipoxygenaseArachidonic Acid (C20)8R-hydroperoxy-11-oxo-undeca-5Z,9E-dienoic acid (C11) nih.gov
Carboxylic Acid Reductases (CAR)CAR from Mycobacterium marinumAliphatic Fatty Acids (C6-C18)Corresponding fatty aldehydes pnas.org

Ecological Role and Inter-species Chemical Communication (non-human, e.g., insect semiochemicals)

The isomer (Z)-4-undecenal plays a crucial role as a semiochemical in the chemical communication of the fruit fly, Drosophila melanogaster. researchgate.netpherobase.com Semiochemicals are chemicals used by organisms to convey messages, and they are fundamental to interactions within and between species. wikipedia.org

In D. melanogaster, (Z)-4-undecenal (Z4-11Al) functions as the first identified species-specific, long-range volatile sex pheromone. researchgate.netnih.govfao.org It is released by female flies and elicits upwind flight attraction in both males and females, serving to gather conspecifics at food sites where mating occurs. biorxiv.orgresearchgate.netnih.govrug.nl This demonstrates an interplay between social signals (pheromones) and habitat cues (food odors). researchgate.netfao.orgresearchgate.net For instance, a blend of vinegar and Z4-11Al specifically attracts males. nih.govfao.org

The specificity of this chemical signal is critical for reproductive isolation. researchgate.net The biosynthetic precursor of the pheromone, the cuticular hydrocarbon 7,11-HD, is known to inhibit interspecific mating between D. melanogaster and its close relative D. simulans. biorxiv.orgresearchgate.net The subsequent conversion to the volatile Z4-11Al, which is not detected by D. simulans, provides a species-specific channel for long-range mate recognition. biorxiv.orgresearchgate.net This olfactory communication system, where twin olfactory receptors (Or69aA and Or69aB) are tuned to both the pheromone and food odors, highlights a sophisticated integration of natural and sexual selection pressures. biorxiv.orgresearchgate.net

Table 3. Ecological Role of (Z)-4-Undecenal in Drosophila melanogaster
CompoundFunctionBehavioral ResponseEcological SignificanceReference
(Z)-4-Undecenal (Z4-11Al)Species-specific sex pheromoneElicits long-range flight attraction in both sexes; elicits courtship in experienced males.Mediates specific mate recognition, contributing to reproductive isolation from sibling species like D. simulans. researchgate.netnih.govrug.nlfao.org

Advanced Analytical Spectroscopies and Chromatographic Methodologies for 8 Undecenal

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 8-undecenal. lucideon.com Its high separation efficiency and sensitive detection capabilities make it invaluable for both identifying and quantifying this aldehyde in complex mixtures. nih.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. libretexts.org For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte present. libretexts.org

The effectiveness of GC-MS is particularly notable in the analysis of essential oils and other complex matrices where numerous volatile compounds coexist. nih.gov However, challenges can arise from co-eluting compounds, where two or more substances have very similar retention times, potentially masking the presence of minor but important components. researchgate.net Advanced data analysis techniques and high-resolution instrumentation are often employed to overcome these challenges. researchgate.net

Table 1: GC-MS Parameters for Volatile Compound Analysis
ParameterValue/DescriptionReference
Mass Spectrometer ModeFull scan with electron energy of 70 eV nih.gov
Interface Temperature280°C nih.gov
MS Source Temperature230°C nih.gov
MS Quadrupole Temperature150°C nih.gov
Scan Rangem/z 30 to 550 nih.gov

Retention Time Locking (RTL) is a powerful technique used in GC-MS to achieve highly reproducible retention times for analytes across different instruments and over extended periods. europa.euscience.gov This method involves adjusting the inlet pressure to ensure that a specific locking compound elutes at a precise, predetermined time. researchgate.netyoutube.com By locking the retention time of a reference compound, the retention times of all other analytes in the chromatogram, including this compound, become highly predictable and consistent. researchgate.net

The primary advantage of RTL is the ability to create and utilize databases of retention times and mass spectra for rapid and reliable compound identification. europa.euhpst.cz For instance, a database containing the locked retention time and mass spectrum of this compound would allow for its swift identification in a sample by comparing the experimental data against the database entries. europa.eu This approach significantly streamlines the analytical workflow, especially in high-throughput screening environments. europa.eu Agilent Technologies has developed patented RTL methodologies and corresponding databases, such as the FLAVOR2 database, which contains data for numerous flavoring compounds. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. acdlabs.com It provides comprehensive information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure. mdpi.comnih.gov One- and two-dimensional NMR experiments can reveal connectivity between atoms, stereochemistry, and other intricate structural features. acdlabs.com

Beyond static structural analysis, NMR is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. rptu.de Its non-invasive nature allows for the in-situ observation of reactants being consumed and products being formed without disturbing the reaction mixture. nih.govchemrxiv.org This capability is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for processes involving this compound. rptu.de Quantitative NMR (qNMR) can also be employed to determine the absolute concentration of species in a mixture without the need for analyte-specific reference standards, offering a significant advantage in the analysis of novel or complex reaction systems. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov While GC-MS is ideal for volatile compounds, LC-MS excels in the analysis of a broader range of molecules, including those that are non-volatile, thermally unstable, or polar. This makes LC-MS a complementary technique for the analysis of this compound, especially in complex matrices where it might be present alongside less volatile compounds or in formulations that are not amenable to direct GC analysis. oup.comajprd.com

In LC-MS, the sample is first separated by the liquid chromatograph, and the eluent is then introduced into the mass spectrometer. The development of robust interfaces, such as electrospray ionization (ESI), has made the coupling of LC and MS a routine and reliable technique. nih.gov LC-MS can provide both qualitative and quantitative information, and the use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the accurate measurement of analytes even at very low concentrations. nih.gov

Spectroscopic Techniques for Functional Group Characterization and Reaction Progression (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are valuable techniques for characterizing the functional groups present in a molecule and for monitoring the progression of chemical reactions. researchgate.net Both methods probe the vibrational modes of molecules, providing a spectrum that is characteristic of the compound's structure.

IR spectroscopy is particularly sensitive to the presence of the carbonyl (C=O) group in the aldehyde functional group of this compound, as well as the carbon-carbon double bond (C=C) in its undecenyl chain. weebly.com Changes in the intensity and position of these characteristic absorption bands can be used to monitor the conversion of this compound in reactions such as hydroformylation or oxidation. weebly.com

Raman spectroscopy, a complementary vibrational technique, can also be employed to track reaction progress. researchgate.net For instance, in the hydroformylation of an alkene to an aldehyde, Raman spectroscopy can monitor the disappearance of the C=C stretching vibration of the reactant and the appearance of the C=O stretching vibration of the aldehyde product. researchgate.net A key advantage of Raman spectroscopy is its ability to perform non-destructive and in-situ measurements, often with minimal sample preparation, making it suitable for online process monitoring. researchgate.netresearchgate.net

Table 2: Spectroscopic Techniques for Functional Group Analysis
TechniqueApplication for this compoundKey Functional Groups MonitoredReference
Infrared (IR) SpectroscopyFunctional group characterization, reaction monitoringAldehyde C=O stretch, C=C stretch weebly.com
Raman SpectroscopyReaction monitoring (e.g., hydroformylation)C=C stretch (reactant), C=O stretch (product) researchgate.net

Applications of 8 Undecenal As a Chemical Precursor and Building Block

Role in the Synthesis of Complex Organic Molecules

The unique structure of 8-undecenal, particularly its terminal alkene, makes it a valuable starting material for synthesizing intricate organic molecules with significant biological and industrial applications.

This compound is a key precursor in the synthesis of various bioactive compounds and pharmaceutical intermediates. Its terminal double bond is particularly advantageous in asymmetric catalysis, enhancing enantioselectivity in reactions like the Mukaiyama aldol (B89426) reaction, which can yield products with high purity (99% ee) and in good yields (66–81%). This reactivity has been harnessed to create anti-MRSA agents. For example, a racemic analog synthesized from this compound demonstrated superior anti-MRSA activity compared to similar compounds derived from undecanal (B90771) or dodecanal, which is attributed to better membrane interaction due to the terminal alkene.

The compound is also utilized in the synthesis of new mono and bis amides that are being investigated as potential histone deacetylase (HDAC) inhibitors. sigmaaldrich.com Furthermore, it has been used in the creation of 1-methyl-2-alkenyl-4(1H)-quinolones, which have shown antimycobacterial activities. nih.gov The versatility of this compound extends to its use in generating peptide-peptoid hybrid structures through Ugi multicomponent reactions, a significant advancement in creating sequence-defined macromolecules. rsc.org

ApplicationCompound ClassResearch Finding
Antimicrobial Agents Anti-MRSA agentsThe terminal alkene enhances enantioselectivity in synthesis and improves membrane interaction, leading to superior activity.
Anticancer Agents Histone Deacetylase (HDAC) inhibitorsUsed in the synthesis of new mono and bis amides with potential as HDAC inhibitors. sigmaaldrich.com
Antimycobacterial Agents 1-methyl-2-alkenyl-4(1H)-quinolonesA precursor for quinolone alkaloids tested against various Mycobacterium species. nih.gov
Macromolecular Synthesis Peptide-peptoid hybridsEmployed in Ugi multicomponent reactions to create complex, sequence-defined hybrid oligomers. rsc.org

This table summarizes the role of this compound as a precursor to bioactive compounds and pharmaceutical intermediates.

The reactivity of this compound makes it a valuable building block for the synthesis of agrochemicals and other specialty chemicals. chemimpex.com In the fragrance industry, it is a key component in perfumes with floral notes like jasmine and rose, where it also acts as a fixing agent. ocl-journal.org Its derivatives are also used to enhance the scent profile of various consumer products. ocl-journal.org

In the realm of specialty chemicals, this compound is used in environmental applications. For instance, it has been employed in the detoxification of coal tar pitch through an alkylation reaction enhanced by ultraviolet and microwave radiation. This process significantly reduces the content of toxic polycyclic aromatic hydrocarbons (PAHs). nih.gov

Precursors to Bioactive Compounds and Pharmaceutical Intermediates

Monomer in Polymer Science and Sustainable Material Development

Derived from renewable resources like castor oil, this compound is a key monomer in the development of sustainable polymers. acs.org Its terminal double bond is particularly suited for polymerization reactions.

Acyclic Diene Metathesis (ADMET) is a powerful method for polymer synthesis, and this compound is a valuable monomer in this process. It can be used to create α,ω-diene monomers which are then polymerized. For example, this compound has been reacted with 2,5-diformylfuran (DFF) in a base-catalyzed cross-aldol condensation to produce a novel multifunctional furanic α,ω-diene monomer. acs.org This monomer was successfully polymerized using Grubb's second-generation catalysts to yield fully biobased polymers with high molecular weights (up to 31 kg/mol ). acs.org

Researchers have also used this compound in combination with isosorbide-based diacids and isocyanides in Passerini three-component reactions to synthesize novel α,ω-diene monomers. These monomers were then subjected to ADMET polymerization to create bio-based functional polyesters. kit.edu This approach highlights the synergy between multicomponent reactions and metathesis chemistry for designing sustainable polymers. kit.edu

Multicomponent reactions (MCRs) offer an efficient pathway to complex polymer architectures, and this compound is a key player in this field. The Passerini three-component reaction, for instance, has been utilized with this compound (derived from castor oil) to synthesize α,ω-diene monomers. rsc.org These monomers were subsequently polymerized via ADMET or thiol-ene addition polymerization to produce a diverse range of polymers. rsc.org

The Ugi four-component reaction has also been employed to create sequence-defined peptide-peptoid hybrid structures, demonstrating the utility of this compound in designing precision macromolecules. rsc.org Furthermore, iterative Passerini three-component reactions have been used to create symmetric, monodisperse oligomers with terminal double bonds introduced by reacting with this compound in the final step. kit.edu

Polymerization MethodMonomer SynthesisResulting Polymer
ADMET Polymerization Cross-aldol condensation of this compound and 2,5-diformylfuran. acs.orgFully biobased functional polymers. acs.org
ADMET Polymerization Passerini reaction of this compound, isosorbide-based diacid, and isocyanide. kit.eduBio-based functional isosorbide (B1672297) polyesters. kit.edu
Multi-component Polymerization Passerini reaction involving this compound to form α,ω-diene monomers. rsc.orgDiverse polymers via ADMET or thiol-ene addition. rsc.org
Iterative Multi-component Reactions Final step reaction with this compound to introduce terminal double bonds. kit.eduSymmetric monodisperse oligomers. kit.edu

This table illustrates the use of this compound in various polymerization and multi-component reactions for sustainable material development.

Acyclic Diene Metathesis (ADMET) Polymerization Involving this compound

Catalytic Substrate in Organic Synthesis and Chemical Transformations (e.g., reductive amination, alkylation)

The aldehyde functional group and the terminal double bond of this compound make it a versatile substrate for various catalytic transformations.

In reductive amination reactions, aldehydes like undecanal (the saturated analogue of this compound) are converted to amines. Studies on undecanal have shown that rhodium-catalyzed reductive amination with diethylamine (B46881) can be effectively carried out in aqueous microemulsion systems. mdpi.comresearchgate.net The use of carbon monoxide in the synthesis gas can suppress the formation of alcohol by-products. mdpi.com The reaction is influenced by factors such as temperature, pressure, and reactant concentrations. mdpi.comresearchgate.netacs.org

This compound also participates in alkylation reactions. For instance, it has been used in the alkylation of coal tar pitch to reduce its toxicity. nih.gov In other synthetic applications, organocopper(I) ate complexes have been used to achieve selective alkylation, demonstrating the transfer of an undec-10-enyl group in the synthesis of long-chain fatty acid esters. harvard.edu

Environmental Remediation Applications (e.g., PAH reduction)

While direct research on the environmental remediation applications of this compound is not extensively documented in publicly available literature, significant studies on its close structural isomer, 10-undecenal (B94395), provide critical insights into its potential as a chemical precursor for reducing polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of persistent organic pollutants found in materials like coal tar pitch, and their reduction is a key area of environmental concern.

Research has demonstrated that unsaturated aldehydes, such as 10-undecenal, can be effectively used to decrease the concentration of toxic PAHs in industrial materials. This is achieved by modifying the material, such as coal tar pitch (CTP), with the aldehyde in the presence of a catalyst. This process transforms the hazardous PAHs into less harmful, more stable compounds.

Detailed Research Findings

A notable study investigated the modification of coal tar pitch with 10-undecenal to lower the content of 16 priority PAHs as identified by the U.S. Environmental Protection Agency (EPA). researchgate.net The research team utilized 10-undecenal as a modifying agent with potassium bisulfate (KHSO₄) as a catalyst in a cyclohexane (B81311) solvent. researchgate.net The study systematically evaluated the effects of reaction parameters such as the quantity of the modifier and catalyst, reaction temperature, and reaction time on the efficiency of PAH reduction.

The proposed mechanism for the reduction of PAHs is an electrophilic substitution reaction. mtkxjs.com.cn In this reaction, the aldehyde, under the influence of the acid catalyst, reacts with the electron-rich aromatic rings of the PAHs. researchgate.netresearchgate.net This reaction leads to the formation of larger, cross-linked structures, which effectively sequesters the PAHs and reduces their ability to be released into the environment. researchgate.netatamanchemicals.com Infrared spectroscopy analysis of the modified coal tar pitch showed a weakening of the characteristic C=O bond peak of the aldehyde and an enhancement of peaks associated with substituted aromatic rings, supporting the occurrence of the electrophilic substitution reaction. mtkxjs.com.cn

The optimal conditions for the reduction of PAHs using 10-undecenal were determined as follows:

ParameterOptimal Value
10-Undecenal Additive Quantity8 wt% of CTP
KHSO₄ Additive Quantity5 wt% of CTP
Reaction Temperature50 °C
Reaction Time4 h
Data sourced from Feng et al. (2018) researchgate.net

Under these optimized conditions, a significant reduction in the concentration of the 16 priority PAHs was achieved.

PAH ReductionResult
Total 16 Priority PAHs Reduction Efficiency 91.10%
Benzo[a]pyrene Reduction 93.14%
Data sourced from Feng et al. (2018) researchgate.net

Further studies have explored enhancing this modification process using microwave and ultraviolet (UV) assistance. mtkxjs.com.cn This approach was found to significantly shorten the required reaction time by 2.5 to 3 hours while achieving a maximum removal rate of 91.59% for the 16 priority PAHs. mtkxjs.com.cn The underlying mechanism is believed to be the same electrophilic substitution reaction, where the aldehyde occupies toxic sites on the PAH structure or alters the structure of the toxic PAHs, thereby reducing their concentration. mtkxjs.com.cn

These findings for 10-undecenal strongly suggest that this compound, as a similar unsaturated aldehyde, could also serve as a valuable chemical building block in environmental remediation strategies aimed at reducing PAH contamination. The reactivity of the aldehyde group, combined with the presence of a double bond in the carbon chain, facilitates the chemical transformations necessary to mitigate the environmental hazards posed by these pollutants.

Computational Chemistry and Theoretical Studies of 8 Undecenal

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricate details of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, which are crucial for understanding reaction kinetics and selectivity. nih.govresearchgate.netmdpi.com While specific quantum chemical studies focused exclusively on 8-undecenal are not extensively documented in publicly available literature, the principles are well-established through studies on analogous α,β-unsaturated aldehydes. rsc.orgacs.orgmdpi.com

Theoretical investigations into the reactions of unsaturated aldehydes, such as acrolein and crotonaldehyde, have successfully elucidated complex reaction pathways. rsc.org For instance, DFT studies on the borylation of α,β-unsaturated carbonyl compounds have detailed the mechanism involving the insertion of a C=C bond into a copper-boryl bond, leading to a β-borylalkyl intermediate. acs.org Such calculations can predict the regioselectivity of these reactions. acs.org

Furthermore, computational methods are used to explore reaction kinetics. By calculating the rate coefficients, as has been done for the reactions of OH radicals with acrolein and methacrolein (B123484) using the M05-2X functional, the atmospheric lifetime and impact of these compounds can be predicted. rsc.org These theoretical studies confirm proposed mechanisms and can clarify why different isomers or substituted aldehydes exhibit varied reactivity. rsc.org

In biosynthetic pathways, quantum calculations can help propose and validate mechanisms. For example, a proposed mechanism for the biosynthesis of 1-undecene (B165158) by the enzyme UndA involves the oxidative decarboxylation of lauric acid. pnas.org Computational modeling of the substrate and proposed intermediates within the enzyme's active site could validate the electronic and steric feasibility of the proposed steps, a process that would be directly applicable to understanding enzymatic reactions involving this compound.

The general approach for elucidating a reaction mechanism for a compound like this compound using quantum chemistry involves the following steps:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, intermediates, and transition states. researchgate.net

Frequency Analysis: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). researchgate.netmdpi.com

Intrinsic Reaction Coordinate (IRC) Calculation: Verifying that a transition state connects the correct reactant and product minima on the potential energy surface. researchgate.net

Energy Calculation: Determining the relative energies of all species to map out the reaction's energy profile and calculate activation barriers. acs.org

These calculations provide a molecular-level picture of the reaction, revealing bond-breaking and bond-forming events and the factors that control the reaction's outcome.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how molecules like this compound interact with complex biological systems, such as proteins and cell membranes. researchgate.netresearchgate.net

MD simulations have been employed to investigate the binding of aldehydes, including the closely related undecanal (B90771), to human odorant-binding proteins (OBPs). researchgate.netcore.ac.uk OBPs are thought to transport hydrophobic odorants through the aqueous mucus to olfactory receptors. core.ac.uknih.gov Simulations of human OBP-2A with undecanal revealed that the aldehyde's strong affinity could be due to the formation of a Schiff base with a lysine (B10760008) residue (Lys112) located deep within the protein's binding pocket. core.ac.uk Docking experiments followed by MD simulations showed that the aldehyde functional group of undecanal was positioned very close to the amine group of Lys112. core.ac.uk

Similarly, MD simulations have provided insight into the interactions between aldehydes and olfactory receptors (ORs) themselves. Modeling of the rat I7 olfactory receptor (OR-I7) predicted binding affinities for a series of n-aldehydes, including undecanal, that correlated well with experimental results. oup.com These simulations identified key amino acid residues in the binding pocket responsible for ligand interaction, noting that a lysine residue could form a Schiff base with the aldehyde, significantly increasing binding affinity. oup.com

The impact of long-chain aldehydes on lipid membranes has also been explored using MD simulations. researchgate.netresearchgate.net These studies show that reactive aldehydes can form adducts with membrane lipids, such as phosphatidylethanolamine (B1630911) (PE). researchgate.net The formation of these adducts can reshape the lipid, alter the membrane's lateral pressure profile, and decrease its bending modulus. researchgate.net This can lead to an increase in membrane permeability and even the formation of pores, providing a mechanistic explanation for the observed effects of aldehydes on cell membranes. researchgate.netresearchgate.net

Table 1: Findings from Molecular Dynamics (MD) Simulations of Undecanal and Related Aldehydes
System StudiedKey FindingComputational Method/DetailsReference
Undecanal with Human Odorant-Binding Protein (hOBP-2A)The aldehyde group is positioned near Lys112 in the binding pocket, suggesting a Schiff base formation is responsible for high affinity. The distance between the aldehyde and the lysine amine was found to be 2.24 ± 0.76 Å.Automated docking (Autodock3) followed by MD simulations (DISCOVER, CFF91 force field). core.ac.uk
Undecanal with Rat I7 Olfactory Receptor (OR-I7)Predicted binding affinities correlated well with experimental data. A key lysine residue in the binding site was identified as a potential site for Schiff base formation.Homology modeling, docking, and energy minimization. oup.com
Reactive Aldehydes (HNE, ONE) in Lipid BilayersAldehyde adducts with PE lipids alter the lipid shape, decrease membrane bending modulus, and change the lateral pressure profile, increasing protonophoric activity.MD simulations using Slipids and CHARMM36 force fields. researchgate.net

Structure-Reactivity Relationships and In Silico Modeling

Structure-reactivity relationships (SRRs) and in silico modeling, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the properties and behavior of chemicals based on their molecular structure. ljmu.ac.ukresearchgate.netcabidigitallibrary.org These models are crucial for prioritizing chemicals for further testing and for risk assessment, particularly for endpoints like toxicity. cabidigitallibrary.orgresearchgate.net

For aldehydes, QSAR models have been developed to predict skin sensitization potential. researchgate.net These models often incorporate parameters that describe both the hydrophobicity of the molecule (e.g., the logarithm of the partition coefficient, log P) and its chemical reactivity. researchgate.net For α,β-unsaturated aldehydes, the reactivity is often related to their ability to act as Michael acceptors. The general principle is that such chemicals are better classified by their reaction mechanism rather than simply by their functional group. researchgate.net

In silico models are also widely used to predict ecotoxicity. The ECHA registration dossier for "undecenal" (a term that can cover various isomers including this compound) contains toxicity predictions based on QSAR models. europa.eueuropa.eu For example, the 48-hour EC50 for Daphnia magna was predicted to be between 3.1 and 7.6 mg/L, and the 96-hour LC50 for fish was estimated at around 6.4 mg/L using various QSAR tools. europa.eu These predictions are based on the structural properties of the molecule and its similarity to other chemicals with known toxicity data.

Physiologically based kinetic/dynamic (PBK/D) in silico models have been used to compare the dose-dependent formation of DNA adducts by different food-borne α,β-unsaturated aldehydes. nih.gov Such models can predict that even if a compound is genotoxic in vitro, detoxification pathways in vivo may prevent adverse effects at relevant exposure levels. nih.gov This highlights the importance of combining reactivity information with metabolic understanding in predictive modeling.

Table 2: In Silico and QSAR Predictions for Undecenal and Related Aldehydes
EndpointCompound/ClassModel/MethodPredicted Value/FindingReference
Skin SensitizationAldehydesQSAR based on reactivity (Taft σ* values) and hydrophobicity (log P)Classification is improved by considering reaction chemistry (e.g., Schiff base formation) rather than just the aldehyde functional group. researchgate.net
Aquatic Toxicity (Fish, 96h LC50)Undecenal (CAS 1337-83-3)SSS QSAR prediction model6.45 mg/L (Oncorhynchus mykiss) europa.eu
Aquatic Toxicity (Daphnia, 48h EC50)Undecenal (CAS 1337-83-3)Danish QSAR prediction model3.15 mg/L europa.eu
BioaccumulationThis compoundQSARPredicted not to be bioaccumulative. oecd.org
DNA Adduct Formationα,β-Unsaturated AldehydesPhysiologically Based Kinetic/Dynamic (PBK/D) modelingAllows comparison of dose-dependent DNA adduct formation, suggesting low risk for some aldehydes at human dietary exposure levels. nih.gov

Future Research Trajectories and Sustainable Innovations in 8 Undecenal Chemistry

Development of Novel Catalytic Systems for 8-Undecenal Synthesis and Transformation

The future of this compound chemistry is intrinsically linked to the development of sophisticated catalytic systems that can control its synthesis and subsequent transformations with high precision and efficiency. Research is branching into several promising areas, including advanced organometallic catalysis and biocatalysis.

Organometallic catalysts, particularly those based on rhodium and ruthenium, are central to the manipulation of olefins and aldehydes. Hydroformylation, an industrial process that adds a formyl group (CHO) and a hydrogen atom across a double bond, is a key synthetic route. mt.com Research into rhodium-based catalysts, often modified with bulky phosphine (B1218219) or phosphite (B83602) ligands like BiPhePhos, has shown high activity and selectivity for producing linear aldehydes from long-chain olefins. mpg.dempg.de Such systems could theoretically be adapted for the synthesis of this compound from appropriate C10 diolefin precursors. A crucial area of development is the creation of catalysts that offer high regioselectivity, favoring the formation of the desired 8-isomer over others.

Metathesis reactions, particularly those using ruthenium-based Grubbs-type catalysts, represent another significant research frontier. thieme-connect.com These catalysts are known for their remarkable functional group tolerance, making them suitable for reactions involving aldehydes. acs.org While much of the current research focuses on the Acyclic Diene Metathesis (ADMET) polymerization of the related isomer, 10-undecenal (B94395), to form novel polymers, these principles are directly applicable to this compound. acs.orgresearchgate.net Future work will likely focus on designing ruthenium catalysts that can precisely polymerize or transform this compound and its derivatives, potentially leading to new classes of polymers with tailored properties. researchgate.net

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes are gaining attention for their high specificity and ability to operate under mild conditions. Research has demonstrated that engineered enzymes, such as UstD, can perform complex C-C bond-forming reactions on unsaturated aldehydes like 10-undecenal. nih.govchemrxiv.org Furthermore, enzyme systems involving α-dioxygenase (α-DOX) and fatty aldehyde dehydrogenase (FALDH) are being explored for the biocatalytic production of various odor-active fatty aldehydes. nih.gov The application of these or newly discovered enzymes for the direct synthesis or chiral transformation of this compound is a compelling future trajectory, promising highly selective and sustainable production routes.

Catalytic SystemMetal/EnzymeReaction TypeApplication FocusResearch Finding
Organometallic Rhodium (Rh)HydroformylationSynthesis of linear aldehydesRh-BiPhePhos complexes show high regioselectivity in the hydroformylation of long-chain olefins like 1-decene. mpg.dempg.de
Organometallic Ruthenium (Ru)Olefin MetathesisPolymerizationGrubbs-type catalysts polymerize unsaturated aldehydes via ADMET, tolerating the aldehyde functional group. thieme-connect.comresearchgate.net
Organometallic Palladium (Pd)PolymerizationEnd-functionalization of polymersA Pd(II) catalyst uses 10-undecenal as a chain transfer agent to produce aldehyde-terminated polynorbornenes. osti.gov
Biocatalytic UstD (engineered)Decarboxylative Aldol (B89426) AdditionSynthesis of non-standard amino acidsThe enzyme is active with 10-undecenal, showcasing the potential for complex enzymatic transformations. nih.govchemrxiv.org
Biocatalytic α-DOX / FALDHOxidation / ReductionProduction of fatty aldehydesCoupled enzyme reactions can produce a variety of aldehydes from fatty acid precursors. nih.gov

Advancements in Green Chemistry for this compound Production and Applications

The principles of green chemistry—emphasizing renewable resources, waste reduction, and energy efficiency—are central to modern chemical manufacturing. This compound is well-suited to this paradigm, primarily due to its derivation from a renewable feedstock: castor oil. ocl-journal.org

The most established route to undecenal precursors begins with the pyrolysis of ricinoleic acid, the main component of castor oil. researchgate.netocl-journal.org This process yields undecylenic acid, a key bio-based platform chemical that can be converted to undecenal. ocl-journal.org Future research is aimed at optimizing this conversion, seeking to improve energy efficiency and yields while minimizing byproducts. This commitment to a bio-based value chain positions undecenal and its derivatives as sustainable alternatives to petroleum-derived chemicals.

A significant advancement in green catalytic processes involves moving away from traditional organic solvents. Aqueous multiphase catalysis, using water as the reaction medium, is a key area of investigation. For reactions like hydroformylation, this is achieved by using water-soluble ligands for the metal catalyst and phase-transfer agents like methylated cyclodextrins to overcome the immiscibility of the organic substrate (e.g., a decene precursor) and the aqueous catalyst phase. rsc.org This approach not only reduces reliance on volatile organic compounds but also greatly simplifies catalyst recovery and recycling—a major cost and environmental concern in homogeneous catalysis. rsc.org Similarly, microemulsion systems, which use surfactants to create nanostructured reaction media, can enhance reaction rates and facilitate catalyst separation for reuse. mpg.de

The application of this compound in the synthesis of fully renewable materials is another critical research direction. Studies have shown the successful synthesis of 100% bio-based polymers by reacting 10-undecenal (from castor oil) with other biomass-derived monomers, such as 2,5-diformylfuran (DFF), which is obtained from 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgnih.gov The reaction, a base-catalyzed cross-aldol condensation, is itself environmentally benign, producing water as the only byproduct. acs.orgnih.gov Extending this concept to this compound would create novel, fully sustainable polymers with unique structures and properties.

Green Chemistry AdvancementCore PrincipleRelevance to this compoundKey Research Findings
Renewable Feedstock Use of renewable resourcesProduction from castor oilThe precursor undecylenic acid is produced via pyrolysis of ricinoleic acid from castor oil. researchgate.netocl-journal.org
Aqueous Phase Catalysis Reduction of organic solventsGreener hydroformylation to produce undecanalsMethylated cyclodextrins act as effective mass-transfer agents in aqueous biphasic hydroformylation, enabling catalyst recycling. rsc.org
Biocatalysis Energy efficiency, high selectivityEnzymatic synthesis routesEnzyme systems can produce fatty aldehydes from lipids under mild, aqueous conditions, offering a sustainable alternative to chemical methods. nih.gov
Bio-based Polymers Design for degradation/recyclingUse as a renewable monomer10-undecenal has been polymerized with other bio-derived monomers (DFF) to create 100% renewable furanic polymers. acs.orgnih.gov

Interdisciplinary Research Integrating this compound in Emerging Technologies

The unique bifunctionality of this compound makes it a valuable building block for creating complex molecules and materials, driving interdisciplinary research in polymer chemistry, materials science, and advanced engineering.

In polymer chemistry, the ability to create precisely defined macromolecular structures is a primary goal. Acyclic Diene Metathesis (ADMET) polymerization is a powerful tool for this, and studies with 10-undecenal have demonstrated its utility in producing novel unsaturated polyesters and poly(allyl alcohol)s. acs.orgresearchgate.net The reaction proceeds via the double bond, leaving the aldehyde group intact for potential post-polymerization modification. This opens the door to creating functional polymers where the pendant aldehyde groups can be used as chemical handles to attach other molecules, altering the polymer's properties for specific applications. The use of this compound in ADMET would result in polymers with a different spacing of functional groups along the backbone, offering a way to fine-tune material properties.

The field of materials science is leveraging functional aldehydes to create advanced surfaces and composites. Research on related molecules like 11-(triethoxysilyl)undecanal shows that the aldehyde can be paired with a reactive silane (B1218182) group. cymitquimica.comdakenchem.com This type of molecule can act as a molecular bridge, bonding to inorganic surfaces (like glass or silica) via the silane group while presenting the organic aldehyde chain for further functionalization. cymitquimica.com This enhances adhesion for coatings and acts as a reinforcing agent in polymer composites. dakenchem.com Synthesizing an this compound derivative with a similar reactive handle (e.g., a silane) could lead to new coupling agents for creating high-performance hybrid organic-inorganic materials.

Emerging technologies in consumer products also provide a platform for this compound. In fragrance technology, there is a constant search for systems that can control the release of scent over time. One advanced approach involves chemically bonding fragrance molecules, such as aldehydes, to a polymer backbone like a polysiloxane. google.com The aldehyde is later released through a slow chemical reaction (e.g., hydrolysis), providing a long-lasting sensory effect. google.com The specific structure of this compound could be exploited to tune the release rate and performance in such smart delivery systems.

Interdisciplinary FieldEmerging TechnologyRole of this compound (or related undecenals)Research Findings
Polymer Chemistry ADMET PolymerizationFunctional Monomer10-undecenal is polymerized using ruthenium catalysts to create poly-α,β-unsaturated aldehydes, which can be further modified. researchgate.net
Polymer Chemistry Multicomponent ReactionsMonomer SynthesisPasserini reactions involving 10-undecenal are used to create novel monomers for ADMET, leading to polyesters with amide side chains. acs.org
Materials Science Surface Modification & CompositesFunctional Coupling Agent11-(triethoxysilyl)undecanal is used to improve adhesion of coatings and reinforce silicone rubber. cymitquimica.comdakenchem.com
Fragrance Technology Controlled Release SystemsPro-Perfume ComponentAldehydic ingredients, including 10-undecenal, are incorporated into polymer delivery systems (e.g., polysiloxanes) for sustained release. google.com

Q & A

Q. What are the optimal synthesis pathways for 8-Undecenal, and how can yield and purity be systematically evaluated?

To optimize synthesis, researchers should employ factorial experimental designs (e.g., Response Surface Methodology) to assess variables like catalyst concentration, temperature, and reaction time. Purity can be quantified via Gas Chromatography-Mass Spectrometry (GC-MS) coupled with internal standards, while yield calculations should account for byproduct formation using mass balance equations. Validate protocols with triplicate runs and statistical analysis (e.g., ANOVA) to identify significant variables .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Combine spectroscopic methods:

  • NMR (¹H and ¹³C) for structural elucidation and isomer differentiation.
  • FTIR to confirm functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹).
  • HPLC/GC with chiral columns to resolve enantiomers if applicable.
    Cross-validate results with computational chemistry tools (e.g., DFT calculations for vibrational spectra) .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Design accelerated stability studies under controlled stressors:

  • Thermal degradation : Monitor decomposition kinetics at 40°C, 60°C, and 80°C.
  • Oxidative stability : Expose samples to O₂-rich environments and quantify aldehyde oxidation via iodometric titration.
  • Light sensitivity : Use UV-Vis spectroscopy to track photodegradation products. Apply Arrhenius models to extrapolate shelf-life .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Prioritize assays aligned with hypothesized mechanisms:

  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram± bacteria/fungi.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ determination.
    Include solvent controls and dose-response curves. Replicate experiments to minimize batch variability .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in signaling pathways (e.g., pheromone responses)?

Use in vivo models (e.g., insect olfactometry) paired with molecular techniques:

  • Calcium imaging to map neuronal activation patterns.
  • RNA-Seq to identify differentially expressed receptors post-exposure.
    Validate findings via CRISPR knockouts of candidate receptors and behavioral assays .

Q. What computational strategies predict this compound’s interactions with biological targets or enzymes?

Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities and conformational dynamics. Cross-reference with QSAR models to prioritize synthetic analogs for empirical testing. Validate predictions using SPR (Surface Plasmon Resonance) for kinetic binding data .

Q. How do enantiomeric forms of this compound differ in their physicochemical and biological profiles?

Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst). Compare:

  • Chiroptical properties : Circular Dichroism (CD) spectra.
  • Bioactivity : Enantiomer-specific dose-response curves in target assays.
    Use chiral chromatography (HPLC with amylose-based columns) to ensure enantiopurity ≥98% .

Q. What methodologies resolve contradictions in published data on this compound’s reactivity or bioactivity?

Adopt a meta-analytical framework:

  • Systematic review to catalog discrepancies (e.g., PRISMA guidelines).
  • Sensitivity analysis to identify variables influencing outcomes (e.g., solvent polarity in reactivity studies).
    Replicate critical experiments under standardized conditions, reporting detailed metadata (e.g., reagent lot numbers, equipment calibration) .

Methodological Considerations

  • Data Integrity : Use electronic lab notebooks (ELNs) for traceability and version control.
  • Ethical Compliance : For biological studies, follow institutional guidelines (e.g., IACUC for animal models) .
  • Statistical Rigor : Predefine significance thresholds (α=0.05) and power calculations (β≥0.8) to justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.